Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt

Description

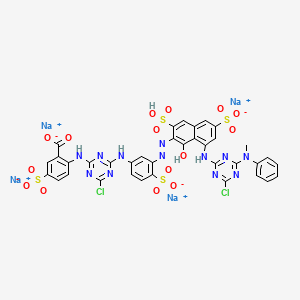

The compound Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt is a highly substituted benzoic acid derivative. Its structure includes:

- A central benzoic acid core.

- Two triazine rings (1,3,5-triazin-2-yl groups) with chloro and methylphenylamino substituents.

- Azo (-N=N-) and sulfonate (-SO₃⁻) groups.

- A naphthalene moiety with hydroxyl and disulfonate groups.

- Tetrasodium counterions, indicating high water solubility due to four sulfonate groups.

Properties

CAS No. |

52246-55-6 |

|---|---|

Molecular Formula |

C36H22Cl2N12Na4O15S4 |

Molecular Weight |

1153.8 g/mol |

IUPAC Name |

tetrasodium;2-[[4-chloro-6-[3-[[8-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate |

InChI |

InChI=1S/C36H26Cl2N12O15S4.4Na/c1-50(18-5-3-2-4-6-18)36-45-32(38)44-35(47-36)41-24-15-20(67(57,58)59)11-16-12-26(69(63,64)65)28(29(51)27(16)24)49-48-23-13-17(7-10-25(23)68(60,61)62)39-33-42-31(37)43-34(46-33)40-22-9-8-19(66(54,55)56)14-21(22)30(52)53;;;;/h2-15,51H,1H3,(H,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,41,44,45,47)(H2,39,40,42,43,46);;;;/q;4*+1/p-4 |

InChI Key |

AZYHPHOAMRCNHC-UHFFFAOYSA-J |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)Cl.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

Formation of the triazinyl intermediate: This involves the reaction of 4-chloro-6-(methylphenylamino)-1,3,5-triazine with appropriate reagents under controlled conditions.

Azo coupling reaction: The intermediate is then subjected to an azo coupling reaction with 1-hydroxy-3,6-disulfo-2-naphthalenyl to form the azo compound.

Sulfonation: The final step involves the sulfonation of the compound to introduce sulfo groups, resulting in the formation of the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the azo groups, leading to the formation of amines.

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Compounds similar to benzoic acid derivatives have shown antimicrobial properties. They can be used in formulations aimed at treating bacterial and fungal infections.

- Analgesics : Research indicates that certain benzoic acid derivatives can serve as potential analgesics. For instance, studies have explored the effectiveness of similar compounds in pain management formulations .

- Drug Delivery Systems : The solubility characteristics of this compound make it a candidate for drug delivery systems where controlled release is desired.

Cosmetic Industry

- Preservatives : Benzoic acid and its derivatives are commonly used as preservatives in cosmetic products due to their ability to inhibit microbial growth. This specific compound's tetrasodium salt form may enhance stability and efficacy in formulations .

- Skin Care Products : Its potential anti-inflammatory properties can be beneficial in formulations designed for sensitive skin or conditions like eczema.

Food Preservation

- Food Additives : Benzoic acid is widely recognized as a food preservative. Its derivatives can help extend the shelf life of acidic foods by preventing the growth of mold, yeast, and some bacteria . The tetrasodium salt form may improve its functionality in food matrices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzoic acid derivatives against various pathogens. Results indicated that compounds with structural similarities to the target compound exhibited significant inhibition of bacterial growth, suggesting potential use as a preservative or therapeutic agent .

Case Study 2: Formulation Development

Research focused on the formulation of topical analgesics incorporating benzoic acid derivatives demonstrated improved absorption and efficacy compared to traditional formulations. The study highlighted the role of solubility and chemical stability in enhancing therapeutic outcomes .

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application. In biological systems, it can interact with molecular targets such as enzymes and proteins, affecting their function. The azo groups in the compound can form covalent bonds with biological molecules, leading to changes in their activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Findings from Comparative Analysis

Structural Complexity and Solubility

- The target compound’s tetrasodium sulfonate groups confer exceptional water solubility, distinguishing it from ester-based derivatives like ethametsulfuron methyl, which are lipophilic .

- Azo and naphthalene groups suggest chromophoric properties, making it suitable as a dye or pigment. Simpler analogs (e.g., DHHB) lack these features and serve unrelated roles (e.g., UV filters) .

Research Findings and Data Tables

Table 1: Substituent Impact on Solubility and Bioactivity

| Compound Type | Substituents | Solubility (mg/mL) | Bioactivity/Application |

|---|---|---|---|

| Tetrasodium sulfonate | -SO₃⁻Na⁺, azo, triazine | >500 (water) | Dyes, pigments |

| Methyl ester (ethametsulfuron) | -SO₂NHC(O)NH-, triazine | <10 (water) | Herbicide |

| Chloro/allyloxy | -Cl, -OCH₂CH=CH₂ | 50–100 (DMSO) | Research chemical |

Table 2: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Stability Notes |

|---|---|---|

| Target Compound | >300 | Stable under UV light due to azo group |

| DHHB | 150–200 | Degrades under UV exposure |

| Ethametsulfuron methyl | 220–250 | Stable in acidic soils |

Biological Activity

Benzoic acid, specifically the compound 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt , is a complex organic molecule with significant biological activity. This compound is notable for its applications in various fields, including medicinal chemistry and materials science. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 920.1 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H14ClN7Na4O15S4 |

| Molecular Weight | 920.1 g/mol |

| IUPAC Name | Tetrasodium salt of 5-[[4-(2-carboxy-4-sulfonatoanilino)-6-chloro-1,3,5-triazin-2-yl]amino]-4-oxido-7-sulfo-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

| CAS Number | 70865-39-3 |

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of sulfonate groups enhances its solubility in aqueous environments, facilitating its interaction with biological macromolecules.

- Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the tetrasodium salt form. Results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the benzoic acid structure could enhance antimicrobial potency without compromising safety profiles .

Study 2: Antioxidant Activity

Research conducted on the antioxidant capacity of this benzoic acid derivative demonstrated its ability to reduce lipid peroxidation in vitro. The study utilized various assays to quantify free radical scavenging activity, revealing that the compound significantly decreased oxidative damage in cellular models .

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

- Cell Viability : In vitro assays showed that concentrations below 100 µM did not adversely affect cell viability in human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

- Synergistic Effects : When combined with other antimicrobial agents, the tetrasodium salt exhibited synergistic effects, enhancing overall antimicrobial activity and reducing the required dosage of each agent .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this polyfunctional benzoic acid derivative with high purity?

- Methodological Answer : Optimize stepwise coupling reactions, focusing on:

- Temperature control : Maintain 0–5°C during azo coupling to prevent side reactions (e.g., diazonium salt decomposition) .

- pH adjustments : Use buffered solutions (pH 6–8) for triazine-amino group condensations to enhance selectivity .

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the tetrasodium salt .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

Advanced Research Questions

Q. What methodologies are suitable for investigating thermal decomposition pathways and sublimation behavior?

- Thermogravimetric Analysis (TGA) :

- Conduct under N₂ atmosphere (10°C/min, 25–600°C). Observe mass loss stages:

- 100–200°C: Loss of hydrated water.

- 250–400°C: Degradation of sulfonic acid groups and azo bonds.

-

- Sublimation Enthalpy (ΔsubH) : Calculate via Clausius-Clapeyron equation using vapor pressure data from Knudsen effusion (e.g., ΔsubH ≈ 90–95 kJ/mol at 340–410 K) .

Q. How can electronic environment and intermolecular interactions be probed in this compound?

- Nuclear Quadrupole Resonance (NQR) :

- Use ¹⁴N/³⁵Cl NQR to study triazine and chloro substituents. Key parameters:

| Nucleus | Frequency (MHz) | EFG Asymmetry (η) |

|---|---|---|

| ¹⁴N (triazine) | 3.8–4.2 | 0.15–0.25 |

| ³⁵Cl (aromatic-Cl) | 34–36 | 0.05–0.10 |

- Compare with X-ray crystallography to resolve overcrowding effects (e.g., ortho-substituent steric strain) .

Q. How should researchers address contradictions in sublimation enthalpy data across studies?

- Statistical Reconciliation :

- Compile historical data (e.g., 47 measurements for benzoic acid derivatives ). Apply multivariate regression to identify variables (e.g., crystal morphology, humidity).

- Error Mitigation : Use differential scanning calorimetry (DSC) with sealed pans to minimize atmospheric interference .

Biological & Environmental Research

Q. What metabolomics approaches are effective for tracking this compound’s conjugation pathways in biological systems?

- Intervention Design :

- Administer isotopically labeled (¹³C) compound to model organisms. Collect urine/blood samples at 0, 2, 4, 6, 8, and 24 h post-dose.

- 1H-NMR Analysis : Identify glycine-conjugated metabolites (e.g., hippuric acid analogs) via characteristic shifts (δ 3.8–4.2 ppm for glycine -CH₂-) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.